molecular formula C19H20O3 B1292304 4-Acetoxy-4'-butylbenzophenone CAS No. 890099-74-8

4-Acetoxy-4'-butylbenzophenone

Cat. No. B1292304
CAS RN: 890099-74-8
M. Wt: 296.4 g/mol
InChI Key: DESPSXZQBVIHMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 4-(4′-Acetoxybenzylidene)-2-methyl-5-oxazolone, a compound with a similar acetoxy functional group, was achieved and its structure confirmed by NMR spectroscopy and X-ray crystallography . This suggests that the synthesis of 4-Acetoxy-4'-butylbenzophenone could also be confirmed using similar analytical techniques.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using NMR spectroscopy and X-ray crystallography. These techniques are essential for confirming the configuration of synthesized compounds, as demonstrated in the study of the azlactone derivative . The same methods could be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactions of similar compounds involve hydrolysis and oxidation. For example, the basic hydrolysis of the synthesized azlactone derivative led to the formation of phenylpropenoic acid derivatives . Oxidation reactions of alkoxy-phenols have also been studied, showing the formation of various products depending on the reaction conditions . These findings can be extrapolated to predict the chemical behavior of this compound under similar conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds can provide valuable information. For example, the solubility, melting point, and reactivity of the synthesized azlactone derivative could be indicative of the properties of this compound . Additionally, the stability of the compound under various conditions, such as exposure to acids or bases, can be inferred from the behavior of similar compounds .

Scientific Research Applications

Synthesis and Magnetism of Tetranuclear and Pentanuclear Compounds

4-Acetoxy-4'-butylbenzophenone, due to its structural properties, can be involved in the synthesis of complex compounds with rare-earth metals. An example includes the synthesis of tetranuclear and pentanuclear compounds using a Schiff-base proligand derived from similar chemical precursors. These compounds exhibit varying magnetic behaviors and show potential for application in magnetic and luminescent materials (Munendra Yadav et al., 2015).

Environmental Analysis

In environmental chemistry, derivatives of benzophenones, including compounds similar to this compound, are analyzed for their presence and impact. Techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have been developed for measuring these compounds in human milk, reflecting their widespread use and potential environmental and health implications (X. Ye et al., 2008).

Inhibitory Effects on Biobutanol Production

Research on the inhibitory effects of phenolic compounds, which share structural similarities with this compound, on the production of biobutanol highlights the potential environmental and industrial impact of such compounds. Understanding these effects is crucial for optimizing biofuel production processes (Wen‐Hsing Chen & Yan-Ru Zeng, 2018).

Determination in Biological Samples

Methods for determining benzophenone derivatives in biological samples, such as human placental tissue, underscore the importance of monitoring these compounds due to their endocrine-disrupting potential. These analytical methods provide essential tools for assessing exposure and potential health risks (I. Jiménez-Díaz et al., 2011).

Antitumor Activity

Research into the hydrolysis and photolysis of quinol esters related to this compound reveals significant antitumor activity against various cancer cell lines. Such studies are pivotal in developing new anticancer agents and understanding their mechanisms of action (Yue-ting Wang et al., 2009).

Safety and Hazards

The safety data sheet for a related compound, Benzophenone, indicates that it may cause cancer and may cause damage to organs through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and can have long-lasting effects .

properties

IUPAC Name

[4-(4-butylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-3-4-5-15-6-8-16(9-7-15)19(21)17-10-12-18(13-11-17)22-14(2)20/h6-13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESPSXZQBVIHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641714
Record name 4-(4-Butylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890099-74-8
Record name 4-(4-Butylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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